molecular formula C16H17N3O B4481005 [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B4481005
M. Wt: 267.33 g/mol
InChI Key: IVMRZRXRZPXFMU-UHFFFAOYSA-N
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Description

[5-Amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a hydroxylmethyl group at the 2-position, a 5-amino substituent, and a 2-phenylethyl chain at the 1-position of the benzimidazole core. The compound’s structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the 5-amino and 2-methanol groups) and enhanced lipophilicity due to the aromatic phenylethyl moiety.

Properties

IUPAC Name

[5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-13-6-7-15-14(10-13)18-16(11-20)19(15)9-8-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMRZRXRZPXFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)N)N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol typically involves the cyclocondensation of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of zeolite catalysts and controlled temperature and pressure conditions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

This compound has garnered attention in biological research due to its potential as a bioactive molecule. The benzimidazole core is known for interacting with multiple biological targets, making it a candidate for drug development and biochemical studies.

Benzimidazole derivatives have shown:

  • Anticancer Activity : Studies indicate that these compounds can inhibit cancer cell proliferation.
  • Antimicrobial Properties : They exhibit effectiveness against various bacterial and fungal strains.
  • Neuroprotective Effects : Some derivatives provide protective effects in neurodegenerative models.

The mechanisms of action include:

  • Inhibition of Kinases : Research shows that benzimidazole derivatives can inhibit specific kinases implicated in cancers and neurodegenerative diseases.
CompoundIC50 (µM)Mechanism
Derivative 230.0986CK1δ Inhibition
Unsubstituted Compound4.21CK1δ Inhibition

Medicine

In medical applications, derivatives of this compound are being explored for their therapeutic potential. Benzimidazole derivatives have shown promise in treating diseases such as:

  • Cancer
  • Infections
  • Inflammatory conditions

The compound may also interact with serotonin receptors (5-HTR), influencing neurotransmitter dynamics and offering potential benefits for mood disorders.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:

  • Coatings
  • Adhesives
  • Polymers

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in various contexts:

  • Anticancer Studies : A study demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, showcasing its potential as a chemotherapeutic agent.
  • Microbial Inhibition : Research highlighted the antimicrobial efficacy of this compound against resistant bacterial strains, indicating its utility in developing new antibiotics.
  • Neuroprotective Effects : Experimental models showed that certain derivatives could protect neuronal cells from oxidative stress, suggesting their potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name 1-Position Substituent 5-Position Substituent 2-Position Functional Group Key Properties/Activities References
[5-Amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol 2-Phenylethyl NH₂ CH₂OH High lipophilicity, H-bond donor/acceptor [3], [16]
(5-Amino-1-methyl-1H-benzimidazol-2-yl)methanol Methyl NH₂ CH₂OH Lower logP; moderate antimicrobial activity [7], [3]
(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol Methyl OCH₃ CH₂OH Reduced H-bonding; enhanced metabolic stability [11]
1-(6-Methyl-1H-benzimidazol-2-yl)ethanol - CH₃ CH(OH)CH₃ Steric hindrance at 2-position; lower solubility [18]
[5-Amino-1-butyl-1H-benzimidazol-2-yl]methanol Butyl NH₂ CH₂OH Increased alkyl chain length; higher logP [17]
Reactivity and Functional Group Transformations
  • 2-Methanol Group Reactivity: The hydroxylmethyl group at the 2-position in this compound can undergo oxidation to carboxylic acids (e.g., using KMnO₄) or chlorination with SOCl₂ to yield chloromethyl derivatives. This reactivity is shared with analogues like (1H-benzimidazol-2-yl)methanol derivatives, enabling diverse pharmacological applications .
  • N-Alkylation : The 1-position substituent (e.g., phenylethyl vs. methyl) influences steric and electronic effects. For instance, phenylethyl groups enhance π-π stacking interactions in target binding compared to shorter alkyl chains .
Physicochemical Properties
  • Lipophilicity (logP) : The 2-phenylethyl group increases logP (estimated ~3.2) compared to methyl (logP ~1.8) or butyl (logP ~2.5) substituents, impacting bioavailability .
  • Solubility: The 5-amino group enhances aqueous solubility via protonation at physiological pH, whereas methoxy or methyl substituents reduce solubility .

Biological Activity

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is a member of the benzimidazole family, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis methods, and relevant research findings.

IUPAC Name : [5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol
Molecular Formula : C16H17N3O
CAS Number : 1171367-28-4

Structural Representation

The compound consists of a benzimidazole core with an amino group and a phenylethyl side chain, contributing to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : O-phenylenediamine is reacted with phenylacetic acid derivatives under acidic conditions to form the benzimidazole core.
  • Functionalization : The benzimidazole ring is further functionalized with appropriate reagents to yield the target compound.

Industrial Production

In industrial settings, continuous flow reactors and automated systems enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Anticancer Potential

Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells.

In a study investigating a similar benzimidazole derivative, it was found that treatment induced G2/M phase arrest in HeLa cells, suggesting potential mechanisms for anticancer activity through cell cycle regulation .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. They have demonstrated effectiveness against various pathogens, including bacteria and fungi. The incorporation of specific functional groups can enhance their bioactivity against these microorganisms.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A derivative showed IC50 values >10 µM against MDA-MB-231 cells, highlighting its potential as an anticancer agent .
Cell Cycle Arrest Induced G2/M phase arrest in HeLa cells at concentrations as low as 25 nM .
Antimicrobial Effects Demonstrated activity against several bacterial strains, indicating broad-spectrum antimicrobial potential .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation during cell division.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : Benzimidazole derivatives can inhibit key enzymes involved in cancer progression and microbial metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol
Reactant of Route 2
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[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

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